molecular formula C20H28BNO3 B2540734 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2490666-03-8

2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2540734
CAS No.: 2490666-03-8
M. Wt: 341.26
InChI Key: VPLNLAWNQSGDAW-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a cyclohexylmethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

    Formation of the benzonitrile core: This can be achieved through the reaction of a suitable benzene derivative with a nitrile group donor under appropriate conditions.

    Introduction of the cyclohexylmethoxy group: This step involves the reaction of the benzonitrile intermediate with cyclohexylmethanol in the presence of a suitable catalyst.

    Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is usually done through a borylation reaction, where the benzonitrile intermediate is reacted with a boron reagent under specific conditions to introduce the dioxaborolan group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile core or the cyclohexylmethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzonitrile core, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes or sensors.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets through its functional groups. The cyclohexylmethoxy group can participate in hydrophobic interactions, while the dioxaborolan group can engage in boron-mediated reactions. These interactions can influence various molecular pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylmethoxy)-4-bromobenzonitrile: Similar structure but with a bromine atom instead of the dioxaborolan group.

    2-(Cyclohexylmethoxy)-4-methylbenzonitrile: Features a methyl group instead of the dioxaborolan group.

    2-(Cyclohexylmethoxy)-4-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group in place of the dioxaborolan group.

Uniqueness

The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group in 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile imparts unique reactivity and properties, making it distinct from similar compounds. This group allows for specific boron-mediated reactions and interactions, which can be advantageous in various applications, particularly in organic synthesis and material science.

Biological Activity

2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a dioxaborolane moiety, which is known for its reactivity and utility in various chemical transformations. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H28BNO3. The compound contains a benzonitrile group linked to a cyclohexylmethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety. Below is a summary of its key physical properties:

PropertyValue
Molecular Weight348.35 g/mol
AppearanceWhite to off-white solid
Melting Point102–106 °C
SolubilitySoluble in acetone

Biological Activity Overview

Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antibacterial effects. The specific biological activity of this compound has not been extensively studied; however, insights can be drawn from related compounds.

Anticancer Activity

Preliminary studies suggest that dioxaborolane derivatives may exhibit cytotoxic effects against cancer cells. For instance, compounds with similar structures have shown effectiveness against human leukemia cell lines by inducing apoptosis and inhibiting cell proliferation .

The mechanism by which dioxaborolane compounds exert their biological effects often involves the formation of reactive intermediates that can interact with cellular macromolecules. This includes the potential for thiol reactivity, which is crucial for the modulation of redox states within cells .

Case Studies

  • Cytotoxicity Assay :
    A study investigated the cytotoxic effects of various dioxaborolane derivatives on murine and human leukemia cell lines. The results indicated that certain derivatives displayed significant cytotoxicity with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications to the boron-containing moiety could enhance or diminish activity .
  • In Vivo Studies :
    In vivo studies assessing the anti-tumor efficacy of related compounds in animal models showed promising results. These studies highlighted the importance of optimizing pharmacokinetic properties to improve bioavailability and therapeutic outcomes .

Properties

IUPAC Name

2-(cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h10-12,15H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLNLAWNQSGDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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